molecular formula C18H17N3O2 B2865027 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea CAS No. 2034232-05-6

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2865027
CAS No.: 2034232-05-6
M. Wt: 307.353
InChI Key: IMMCGRBINRPEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a methyl-linked urea moiety at the 3-position. The o-tolyl (ortho-methylphenyl) group on the urea nitrogen introduces steric and electronic modifications, which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-4-2-3-5-16(13)21-18(22)20-11-14-6-7-17(19-10-14)15-8-9-23-12-15/h2-10,12H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMCGRBINRPEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 6-(Furan-3-yl)pyridin-3-yl)methylamine. This intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea with structurally related urea derivatives synthesized and evaluated in recent studies. Key differences in substituents, synthetic yields, melting points, and inferred bioactivity are highlighted:

Compound ID & Structure Substituents (Pyridine 6-position / Urea N-position) Yield (%) Melting Point (°C) Notable Properties/Activity
Target Compound : this compound Furan-3-yl / o-tolyl N/A* N/A* Hypothesized anticancer activity (based on analogs)
5h : 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea Thiophen-2-yl / 4-fluorophenyl 60 217–219 Moderate anticancer activity across 60 cell lines
5j : Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate Thiophen-2-yl / ethyl benzoate 69 203–204 Enhanced solubility due to ester group
5k : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea Thiophen-2-yl / benzodioxol-5-yl 58 239–241 High thermal stability; potent cytotoxicity
5l : 2-(3-(2-Methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzenesulfonamide Thiophen-2-yl / benzenesulfonamide 60 265–266 Dual activity: anticancer and anti-inflammatory

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Replacement of thiophen-2-yl (as in compounds 5h, 5j, 5k, 5l) with furan-3-yl (target compound) may alter electronic properties due to furan’s lower aromaticity and reduced electron density compared to thiophene. This could impact binding affinity to biological targets .

Physicochemical Properties :

  • Melting points of analogs range from 203°C to 266°C, correlating with substituent polarity and molecular symmetry. The target compound’s melting point is expected to fall within this range, influenced by the furan and o-tolyl groups .
  • Ester-functionalized derivatives (e.g., 5j) exhibit improved solubility, whereas sulfonamide (5l) and benzodioxol (5k) groups enhance thermal stability .

Anticancer Activity Trends :

  • Compounds with thiophen-2-yl (5h, 5k) showed moderate to potent cytotoxicity against diverse cancer cell lines. The target compound’s furan-3-yl group may modulate this activity via differences in hydrophobic interactions or hydrogen bonding .
  • Urea derivatives with bulky aryl groups (e.g., 5k, 5l) demonstrated higher efficacy, suggesting that the o-tolyl group in the target compound could confer similar advantages .

Biological Activity

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate furan and pyridine moieties. The general synthetic route includes:

  • Formation of Furan Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Pyridine Synthesis : Involves condensation reactions with aldehydes and ammonia or amines.
  • Urea Formation : The final step is the reaction of the intermediate with an isocyanate or an amine to yield the urea structure.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown significant activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these compounds often fall in the micromolar range, indicating potent activity.

CompoundCell LineIC50 (µM)
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}ureaHCT-1163.90 ± 0.33
Sorafenib (control)A5492.12 ± 0.18
Sorafenib (control)HCT-1162.25 ± 0.71

These findings suggest that structural features such as hydrogen bond donors in the urea and pyridine rings contribute significantly to their biological activity against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activities against various bacterial strains. For example, studies have shown that certain pyridine derivatives possess effective antibacterial properties against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039

The mechanism of action for these antimicrobial effects often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural components:

  • Furan and Pyridine Rings : These heterocycles enhance lipophilicity and facilitate interactions with biological targets.
  • Urea Linkage : The urea group serves as a hydrogen bond donor, which is crucial for binding to target proteins.
  • Substituents on the Aromatic Ring : Variations in substituents can modulate potency and selectivity towards specific cancer types or bacterial strains.

Case Studies

Several case studies highlight the effectiveness of similar compounds in preclinical models:

  • Study on Anticancer Activity : A series of pyridine derivatives were evaluated for their ability to inhibit tumor growth in xenograft models, demonstrating significant reduction in tumor size compared to controls.
  • Antimicrobial Evaluation : Compounds were tested against a panel of pathogens in vitro, showing promising results that warrant further investigation into their therapeutic potential.

Q & A

Q. What are the key structural features of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea, and how do they influence its reactivity in medicinal chemistry applications?

The compound integrates a furan-3-yl moiety, a pyridine ring , and a urea functional group (NH-C(=O)-NH). The furan and pyridine heterocycles enhance π-π stacking and hydrogen-bonding interactions with biological targets, while the urea group acts as a hydrogen-bond donor/acceptor, critical for binding enzyme active sites or receptors . Its molecular formula (C₁₈H₁₇N₃O₂) and weight (≈315.35 g/mol) suggest moderate polarity, influencing solubility in polar aprotic solvents like DMF or DMSO .

Q. What is a typical synthetic route for this compound, and how can reaction conditions be optimized to improve yield?

A multi-step synthesis involves:

Coupling reactions : Suzuki-Miyaura to attach furan-3-yl to pyridine .

Methylation : Introduction of the methyl group on the pyridine ring.

Urea formation : Reacting an isocyanate intermediate with o-toluidine under anhydrous conditions .
Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
  • Catalyze coupling steps with Pd(PPh₃)₄ to reduce side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in >75% yield .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like kinases or GPCRs?

Methodology :

  • Perform density functional theory (DFT) to optimize the compound’s 3D conformation.
  • Use AutoDock Vina or Schrödinger Suite for docking studies against crystallographic protein structures (e.g., PDB entries).
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) .
    Example : Analogous urea derivatives show nanomolar inhibition of kinases (e.g., EGFR) via hydrogen bonding with catalytic lysine residues .

Q. How can researchers resolve contradictions in reported biological activities of urea derivatives across assay systems?

Strategies :

  • Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀ in kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Assay condition standardization : Control pH, temperature, and reducing agents (e.g., DTT) to minimize assay-specific artifacts .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism .

Q. What structural analogs of this compound exhibit improved pharmacokinetic properties, and how can SAR guide optimization?

Analog Modification Impact
1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ureaThiophene substitutionEnhanced lipophilicity (logP +0.5) and CYP450 inhibition
1-(4-Fluorophenyl)-3-(pyridin-3-yl)ureaFluorinated phenylImproved metabolic stability (t₁/₂ +2h in microsomes)
1-(Benzo[d][1,3]dioxol-5-yl) analogBenzodioxole moietyIncreased blood-brain barrier penetration (P-gp efflux ratio <2)

Q. What advanced spectroscopic techniques are recommended for characterizing this compound’s regioselectivity in reactions?

  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to confirm substitution patterns on the pyridine and furan rings .
  • X-ray crystallography : Resolve spatial arrangement of the o-tolyl group relative to the urea moiety to predict steric effects in binding .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (error <2 ppm) and detect trace byproducts .

Methodological Guidelines

Q. How to design a kinetic study to assess this compound’s inhibition mechanism against a target enzyme?

Enzyme kinetics : Measure initial reaction rates (V₀) at varying substrate and inhibitor concentrations.

Data analysis :

  • Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Calculate Kᵢ (inhibition constant) using nonlinear regression (e.g., GraphPad Prism).

Validation : Cross-check with fluorescence polarization for real-time binding kinetics .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • NF-κB luciferase reporter assay : Quantify inhibition of inflammatory signaling in HEK293T cells .
  • ELISA for cytokines : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by stabilizing IKKβ or COX-2 .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values between enzymatic and cell-based assays?

  • Potential causes : Differences in membrane permeability, efflux pump activity, or intracellular metabolism.
  • Solutions :
    • Measure intracellular compound concentration via LC-MS/MS.
    • Use PAMPA (parallel artificial membrane permeability assay) to assess passive diffusion .
    • Co-administer efflux inhibitors (e.g., verapamil for P-gp) to isolate transport effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.